molecular formula C14H9N3O6S B11090667 2-benzyl-4,6-dinitro-1,2-benzisothiazol-3(2H)-one 1-oxide CAS No. 361367-41-1

2-benzyl-4,6-dinitro-1,2-benzisothiazol-3(2H)-one 1-oxide

Cat. No.: B11090667
CAS No.: 361367-41-1
M. Wt: 347.30 g/mol
InChI Key: QLSAUETWQATGKK-UHFFFAOYSA-N
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Description

2-Benzyl-4,6-dinitro-1,2-benzisothiazol-3(2H)-one 1-oxide is a synthetic derivative based on the 1,2-benzisothiazol-3(2H)-one (BIT) scaffold, a structure of significant historical and ongoing interest in heterocyclic chemistry . The foundational BIT structure was first reported in 1923, and its derivatives are recognized for their potent biological activities . This specific nitro- and benzyl-substituted 1-oxide compound is provided as a high-purity chemical reagent for research applications. Researchers are exploring the properties of such derivatives for their potential in various fields, including as inhibitors for specific viral proteases, such as the dengue virus protease, and as candidates in antimicrobial and anticancer research . The core benzisothiazolone structure is known for its biocidal properties, which have been widely utilized in industrial preservatives . This compound is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Please note that this compound is very toxic to aquatic life and should be handled with appropriate personal protective equipment, including gloves and eye protection, to avoid skin irritation, serious eye damage, or allergic skin reactions .

Properties

CAS No.

361367-41-1

Molecular Formula

C14H9N3O6S

Molecular Weight

347.30 g/mol

IUPAC Name

2-benzyl-4,6-dinitro-1-oxo-1,2-benzothiazol-3-one

InChI

InChI=1S/C14H9N3O6S/c18-14-13-11(17(21)22)6-10(16(19)20)7-12(13)24(23)15(14)8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

QLSAUETWQATGKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3S2=O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The cyclization of 2-benzylthio-4,6-dinitrobenzamide (1) with SO₂Cl₂ in dichloromethane (CH₂Cl₂) at ambient temperature forms 4,6-dinitro-1,2-benzisothiazol-3(2H)-one (2). The benzylthio group (–S–CH₂C₆H₅) in the starting material facilitates ring closure, with the sulfur atom integrating into the isothiazole ring.

Reaction Scheme:

2-Benzylthio-4,6-dinitrobenzamideSO2Cl2,CH2Cl24,6-Dinitro-1,2-benzisothiazol-3(2H)-one+Byproducts\text{2-Benzylthio-4,6-dinitrobenzamide} \xrightarrow{\text{SO}2\text{Cl}2, \text{CH}2\text{Cl}2} \text{4,6-Dinitro-1,2-benzisothiazol-3(2H)-one} + \text{Byproducts}

Key Data:

  • Yield: 72–90%

  • Temperature: 20–25°C

  • Time: 4–6 hours

Structural Characterization

The product (2) is confirmed via ¹H NMR, ¹³C NMR, and mass spectrometry. Distinctive peaks include:

  • ¹H NMR (CDCl₃): δ 8.80 (s, 1H, H7), 7.67 (s, 1H, H5), 4.10 (s, 3H, OCH₃).

  • Mass Spec: m/z 292 (M⁺), 248 (M⁺ – NO₂).

N-Alkylation to Introduce the Benzyl Group

Alkylation of the Nitrogen at Position 2

The nitrogen atom at position 2 of 4,6-dinitro-1,2-benzisothiazol-3(2H)-one (2) undergoes alkylation with benzyl bromide (C₆H₅CH₂Br) in the presence of a base (e.g., K₂CO₃) to yield 2-benzyl-4,6-dinitro-1,2-benzisothiazol-3(2H)-one (3).

Reaction Scheme:

4,6-Dinitro-1,2-benzisothiazol-3(2H)-oneC6H5CH2Br,K2CO3,DMF2-Benzyl-4,6-dinitro-1,2-benzisothiazol-3(2H)-one\text{4,6-Dinitro-1,2-benzisothiazol-3(2H)-one} \xrightarrow{\text{C}6\text{H}5\text{CH}2\text{Br}, \text{K}2\text{CO}_3, \text{DMF}} \text{2-Benzyl-4,6-dinitro-1,2-benzisothiazol-3(2H)-one}

Key Data:

  • Yield: 65–75%

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 50–60°C

  • Time: 6–8 hours

Competing O-Alkylation

Alkylation may produce a mixture of N- and O-alkylated products. For example, using methyl iodide instead of benzyl bromide yields 30% N-methyl and 45% O-methyl derivatives. Selective N-alkylation is achieved by optimizing steric and electronic conditions.

Oxidation to the 1-Oxide Derivative

Oxidation with Hydrogen Peroxide

The sulfur atom in 2-benzyl-4,6-dinitro-1,2-benzisothiazol-3(2H)-one (3) is oxidized to the 1-oxide using 50% H₂O₂ in acetic acid (AcOH).

Reaction Scheme:

2-Benzyl-4,6-dinitro-1,2-benzisothiazol-3(2H)-oneH2O2,AcOH2-Benzyl-4,6-dinitro-1,2-benzisothiazol-3(2H)-one 1-oxide\text{2-Benzyl-4,6-dinitro-1,2-benzisothiazol-3(2H)-one} \xrightarrow{\text{H}2\text{O}2, \text{AcOH}} \text{2-Benzyl-4,6-dinitro-1,2-benzisothiazol-3(2H)-one 1-oxide}

Key Data:

  • Yield: 85–92%

  • Temperature: 60–70°C

  • Time: 3–5 hours

Spectral Confirmation of the 1-Oxide

  • ¹⁴N NMR: Distinct shifts confirm S→O oxidation (δ –111.0 ppm for S–O).

  • IR: Strong absorption at 1040 cm⁻¹ (S=O stretch).

Alternative Synthetic Routes

Thorpe-Ziegler Cyclization

2-Benzylthio-4,6-dinitrobenzonitrile (4) undergoes Thorpe-Ziegler cyclization in the presence of aqueous HCl to form the benzisothiazole core, followed by oxidation.

Reaction Scheme:

2-Benzylthio-4,6-dinitrobenzonitrileHCl, H2O4,6-Dinitro-1,2-benzisothiazol-3(2H)-oneH2O21-Oxide\text{2-Benzylthio-4,6-dinitrobenzonitrile} \xrightarrow{\text{HCl, H}2\text{O}} \text{4,6-Dinitro-1,2-benzisothiazol-3(2H)-one} \xrightarrow{\text{H}2\text{O}_2} \text{1-Oxide}

Key Data:

  • Yield: 55–63%

  • Conditions: Reflux in ethanol/water

Direct Nitration of Preformed Benzisothiazoles

Nitration of 2-benzyl-1,2-benzisothiazol-3(2H)-one with mixed HNO₃/H₂SO₄ introduces nitro groups at positions 4 and 6. However, this method risks over-nitration and requires precise temperature control.

Challenges and Optimization

Regioselectivity in Nitro Group Substitution

Nucleophilic substitution of nitro groups in polynitro precursors (e.g., 2,4,6-trinitrobenzamide) with thiols or amines competes with cyclization, necessitating careful stoichiometry.

Solvent and Base Selection

  • Optimal Solvents: DMF for alkylation; CH₂Cl₂ for cyclization.

  • Bases: K₂CO₃ or NaH for deprotonation during alkylation.

Industrial-Scale Considerations

Cost-Effective Starting Materials

2-Benzylthio-4,6-dinitrobenzamide is synthesized from 2,4,6-trinitrotoluene (TNT) derivatives, leveraging low-cost polynitro precursors.

Waste Management

  • Byproducts: SO₂ and HCl gas during cyclization require scrubbing.

  • Solvent Recovery: DMF and CH₂Cl₂ are recycled via distillation .

Chemical Reactions Analysis

Types of Reactions

2-BENZYL-4,6-DINITRO-1H-1,2-BENZISOTHIAZOLE-1,3(2H)-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the nitro groups to amino groups.

    Substitution: The presence of nitro groups makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.

    Substitution: Amines, thiols, polar solvents, elevated temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with nitro groups converted to amino groups.

    Substitution: Substituted derivatives with nucleophiles replacing the nitro groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzisothiazole, including 2-benzyl-4,6-dinitro-1,2-benzisothiazol-3(2H)-one 1-oxide, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial and fungal strains. For instance, studies have shown that certain benzisothiazole derivatives can act as effective antifungal agents by disrupting cellular processes in pathogens .

Inhibition of Enzymatic Activity

The compound has been identified as an inhibitor of Ca²⁺-ATPase in the sarcoplasmic reticulum (SERCA). This inhibition affects calcium transport within cells, which is crucial for muscle contraction and various cellular signaling pathways. The ability to modulate such enzymatic activities positions this compound as a potential therapeutic agent for conditions related to calcium dysregulation .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its reactivity allows for the introduction of various functional groups through nucleophilic substitution reactions. This characteristic is particularly useful in developing new pharmaceuticals and agrochemicals .

Case Study 1: Antifungal Activity

A study focusing on the antifungal properties of benzisothiazole derivatives demonstrated that compounds similar to this compound showed broad-spectrum activity against pathogenic fungi. The structure-activity relationship indicated that modifications at specific positions on the benzisothiazole ring could enhance antifungal efficacy .

Case Study 2: Enzyme Inhibition

Research investigating the inhibition of SERCA by benzisothiazole derivatives found that the presence of nitro groups significantly increased inhibitory potency. The study provided insights into how structural variations influence biological activity and highlighted the potential for developing new drugs targeting calcium transport mechanisms .

Data Table: Summary of Applications

ApplicationDescriptionReferences
Antimicrobial ActivityEffective against various bacterial and fungal strains
Enzyme InhibitionInhibits Ca²⁺-ATPase affecting calcium transport
Synthetic ChemistryIntermediate for synthesizing complex molecules

Mechanism of Action

The mechanism of action of 2-BENZYL-4,6-DINITRO-1H-1,2-BENZISOTHIAZOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The nitro groups and benzyl substituent play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Ring Stability

The S-oxide group in 2-benzyl-4,6-dinitro-1,2-benzisothiazol-3(2H)-one 1-oxide confers exceptional stability to nucleophiles. Reactions with amines, hydrazine hydrate, or cesium fluoride (CsF) yield substitution products (e.g., 37–42) without heterocycle cleavage. In contrast, non-S-oxide analogs (4–6) undergo ring-opening reactions with α-benzylthiol or hydroxylamine, forming cleavage products such as disulfide (36) via unstable intermediates (e.g., 35) .

Compound Type Nucleophilic Reactions Ring Stability Key Products
S-Oxides (7–11 ) Retain heterocycle; nitro groups replaced by amines, hydrazine, CsF, or sodium azide High resistance to cleavage Substituted derivatives (e.g., 37–47 )
Non-S-Oxides (4–6 ) Ring cleavage with α-benzylthiol/hydroxylamine; nitro substitution with alcoholates/NaN3 Lower stability; prone to S-N cleavage Cleavage products (e.g., 34 , 36 )

Table 1: Comparative reactivity of S-oxide vs. non-S-oxide benzisothiazolones.

Regioselectivity and Functionalization

Both S-oxide and non-S-oxide derivatives exhibit regioselective substitution at the C-4 nitro group. Sodium azide, the most reactive nucleophile, replaces both nitro groups in S-oxides to form diazides (e.g., 45 in , % yield) .

Structural and Electronic Influences

The S-oxide group increases aromaticity in the heterocycle, reducing electron density at reactive sites and stabilizing the ring against nucleophilic attack. Non-S-oxides lack this stabilization, making their S-N bonds more susceptible to cleavage .

Biological Activity

2-benzyl-4,6-dinitro-1,2-benzisothiazol-3(2H)-one 1-oxide is a compound belonging to the benzisothiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antibacterial and antifungal properties, mechanisms of action, and potential applications in agriculture and medicine.

Chemical Structure and Properties

The compound features a benzisothiazole core substituted with nitro groups and a benzyl moiety, which contributes to its biological activity. Its molecular formula is C10H8N4O4S, and it is characterized by the presence of two nitro groups at positions 4 and 6, which are known to enhance biological interactions.

Antimicrobial Properties

Research indicates that derivatives of benzisothiazole, including this compound, exhibit significant antimicrobial properties.

  • Antibacterial Activity : The compound has shown effectiveness against various Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. In vitro studies have demonstrated that certain derivatives possess selective antibacterial properties depending on the substituents attached to the benzisothiazole ring .
  • Antifungal Activity : The compound also exhibits antifungal properties, particularly against fungi like Candida albicans and Microsporum gypseum. The activity is influenced by the nature of substituents on the benzisothiazole structure.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Some studies suggest that related compounds inhibit calcium ATPase (SERCA), impacting calcium transport in cells . This inhibition can lead to disrupted cellular processes in microbial cells.
  • DNA Damage : Certain derivatives have been reported to possess DNA-damaging properties, which may contribute to their antimicrobial efficacy .

Study on Antimicrobial Efficacy

A study evaluated several benzisothiazole derivatives for their antimicrobial activity against a panel of microorganisms. The results indicated that this compound had a minimum inhibitory concentration (MIC) of 50 μg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent .

CompoundMIC (μg/mL)Activity Type
This compound50Antibacterial
N-Alkoxybenzyl derivativesVariesAntibacterial
N-Carboxyamidophenyl derivatives>100Poor Antimicrobial

Agricultural Applications

Due to its antifungal and antibacterial properties, this compound is utilized as an agricultural chemical. It serves as a pesticide effective against various plant pathogens. Its role in agriculture is supported by studies demonstrating its ability to control fungal infections in crops.

Q & A

Basic: What synthetic methodologies are employed to prepare 2-benzyl-4,6-dinitro-1,2-benzisothiazol-3(2H)-one 1-oxide?

The synthesis typically involves functionalization of polynitroaromatic precursors. For example, Zlotin et al. (2000) developed a method starting from 2-benzylthio-4,6-dinitrobenzamides, which undergo cyclization under controlled conditions to yield the target compound. Key steps include nitro-group stabilization, benzyl-group introduction via nucleophilic substitution, and oxidation to form the 1-oxide moiety. Reaction optimization focuses on solvent choice (e.g., DMF), temperature (80–100°C), and stoichiometric control to minimize byproducts .

Basic: How is the structural characterization of this compound performed?

X-ray crystallography using programs like SHELXL (for small-molecule refinement) and ORTEP-III (for graphical representation) is critical for resolving the nitro and benzyl substituent orientations. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1^1H and 13^{13}C NMR, identifies proton environments (e.g., aromatic protons at δ 7.20–8.29 ppm) and confirms benzyl-group integration. Mass spectrometry (MS) and elemental analysis validate molecular weight and purity .

Basic: What analytical methods quantify residues or purity of this compound in experimental matrices?

High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., C18 columns, methanol/water mobile phases) is standard for quantifying residues. Spectrophotometric methods, such as methylene blue complexation, are used for surrogate detection in environmental samples. Reverse-phase thin-layer chromatography (RP-TLC) with methanol-pH-buffered systems assesses lipophilicity and purity, critical for structure-activity relationship (SAR) studies .

Basic: What are the key safety and toxicity considerations for handling this compound?

The compound shares hazards with its benzisothiazole core, including skin irritation and potential aquatic toxicity. Safety protocols mandate personal protective equipment (PPE), fume hood use, and waste neutralization (e.g., alkaline hydrolysis). Regulatory compliance with REACH and OSHA guidelines is essential, particularly for nitro-group-related explosivity risks .

Advanced: How are enzymatic inhibition assays designed to evaluate its activity against viral proteases?

Inhibition assays against targets like dengue virus NS2B/NS3 protease involve fluorogenic substrates (e.g., Boc-Gly-Arg-Arg-AMC). Compounds are tested at varying concentrations (1–100 μM) to determine IC50_{50} values. Competitive inhibition is confirmed via Lineweaver-Burk plots. For example, derivatives with 4,6-dinitro substitution showed IC50_{50} values of 3.75 ± 0.06 μM (DENV2) and 4.22 ± 0.07 μM (WNV), validated with LUMIstox bacterial toxicity assays to rule off-target effects .

Advanced: How do molecular modeling and SAR studies guide optimization of its bioactivity?

Docking simulations (e.g., AutoDock Vina) predict binding modes in protease active sites. Key interactions include hydrogen bonding between nitro groups and catalytic triad residues (His51, Asp75) and π-π stacking with benzyl substituents. SAR studies reveal that electron-withdrawing nitro groups enhance binding affinity, while bulky substituents reduce solubility. Hybrid derivatives (e.g., 1,3,4-oxadiazole) improve metabolic stability .

Advanced: How does its reactivity compare to selenium analogs like ebselen?

Comparative studies show that sulfur-containing derivatives (e.g., ebsulfur) exhibit lower peroxynitrite-scavenging activity than selenium analogs (ebselen). However, nitro-substituted benzisothiazoles demonstrate superior enzyme inhibition due to enhanced electrophilicity. Redox potentials and Hammett σ values are calculated to rationalize divergent reactivities .

Advanced: How can discrepancies in inhibitory activity across studies be resolved?

Conflicting IC50_{50} values may arise from assay conditions (e.g., substrate concentration, pH). Resolving these requires standardized protocols (fixed substrate KmK_m) and orthogonal validation (e.g., surface plasmon resonance). Molecular dynamics simulations (e.g., GROMACS) further clarify binding kinetics, distinguishing competitive vs. allosteric inhibition .

Advanced: How do substituents influence its biocidal activity?

Methylation (e.g., MBIT) enhances water-phase availability and broad-spectrum antimicrobial activity. In contrast, nitro groups improve oxidative stability but reduce solubility. Quantitative structure-property relationship (QSPR) models correlate logP values (determined via RP-TLC) with biocidal efficacy, guiding substituent selection for target applications .

Advanced: What strategies mitigate toxicity while retaining bioactivity?

Prodrug approaches (e.g., t-butyl ester precursors) improve cell permeability and reduce cytotoxicity. Metabolite profiling (LC-MS/MS) identifies toxic intermediates (e.g., sulfonic acid derivatives), guiding structural modifications. Toxicity attenuation is validated via in vitro models (e.g., HepG2 cells) and Ames tests for mutagenicity .

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